3-(三氟甲基)哒嗪

描述

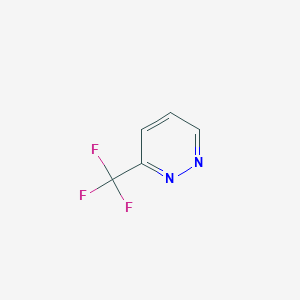

3-(Trifluoromethyl)pyridazine: is an organic compound belonging to the pyridazine family, characterized by the presence of a trifluoromethyl group attached to the third position of the pyridazine ring Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

科学研究应用

3-(Trifluoromethyl)pyridazine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

作用机制

Target of Action

Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of pyridazine derivatives can also vary widely. For example, some pyridazinone derivatives (a category of pyridazine) have been found to inhibit calcium ion influx, which is required for the activation of certain cellular processes .

Biochemical Pathways

Pyridazine derivatives can affect a variety of biochemical pathways depending on their specific targets and mode of action. For example, they might interfere with signal transduction pathways, metabolic pathways, or other cellular processes .

Result of Action

The molecular and cellular effects of pyridazine derivatives can include changes in cellular signaling, alterations in cellular metabolism, inhibition of cell growth, and other effects .

Action Environment

The action, efficacy, and stability of pyridazine derivatives can be influenced by various environmental factors, including pH, temperature, the presence of other chemicals, and more .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)pyridazine typically involves the introduction of a trifluoromethyl group into the pyridazine ring. One common method is the reaction of pyridazine with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Industrial Production Methods

In industrial settings, the production of 3-(Trifluoromethyl)pyridazine may involve more scalable and cost-effective methods. One approach is the direct fluorination of pyridazine derivatives using elemental fluorine (F₂) or other fluorinating agents under controlled conditions. This method allows for the efficient introduction of the trifluoromethyl group on a larger scale.

化学反应分析

Types of Reactions

3-(Trifluoromethyl)pyridazine undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used in substitution reactions.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethyl-substituted pyridazine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

相似化合物的比较

Similar Compounds

- 4-(Trifluoromethyl)pyridazine

- 2-(Trifluoromethyl)pyrazine

- 4-(Trifluoromethyl)pyridine

Uniqueness

3-(Trifluoromethyl)pyridazine is unique due to the specific positioning of the trifluoromethyl group on the pyridazine ring. This positioning can influence the compound’s chemical reactivity, physical properties, and biological activity, distinguishing it from other trifluoromethyl-substituted heterocycles. The presence of the trifluoromethyl group at the third position can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various applications.

生物活性

3-(Trifluoromethyl)pyridazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and agriculture. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, insecticidal effects, and fungicidal capabilities.

Chemical Structure and Properties

3-(Trifluoromethyl)pyridazine is characterized by the presence of a trifluoromethyl group attached to the pyridazine ring. This structural feature is crucial as it significantly influences the compound's biological activity.

Anticancer Activity

Recent studies have demonstrated promising anticancer activities of 3-(trifluoromethyl)pyridazine derivatives. For instance, a series of 3,6-disubstituted pyridazines were evaluated for their in vitro anticancer activity against various human cancer cell lines such as T-47D (breast cancer), MDA-MB-231 (breast cancer), and SKOV-3 (ovarian cancer). The findings indicated that certain derivatives exhibited significant antiproliferative effects with IC50 values in the micromolar range, outperforming standard chemotherapeutic agents like doxorubicin in some cases .

Table 1: Anticancer Activity of Selected Pyridazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 11l | T-47D | 18.9 | Induces apoptosis via cell cycle arrest |

| 11m | MDA-MB-231 | 15.6 | CDK2 inhibition leading to G2/M phase arrest |

| Compound X | SKOV-3 | 22.4 | Down-regulation of oncogenes (EGFR, KRAS) |

The mechanism by which 3-(trifluoromethyl)pyridazine exerts its anticancer effects has been explored through various assays. Notably, flow cytometric analysis revealed that treatment with specific derivatives leads to an increased population of cells in the G2/M phase and a significant rise in apoptotic cells. For example, compounds 11l and 11m triggered substantial apoptosis in T-47D cells, with increases in early and late apoptotic phases observed .

Insecticidal and Fungicidal Activities

In addition to its anticancer properties, 3-(trifluoromethyl)pyridazine has shown notable insecticidal and fungicidal activities. A study reported that trifluoromethyl pyrimidine derivatives exhibited significant antifungal activity against pathogens affecting crops, outperforming traditional fungicides like chlorantraniliprole at certain concentrations .

Table 2: Biological Activity Against Fungal Pathogens

| Compound | Pathogen | Activity Level |

|---|---|---|

| Trifluoromethyl Pyrimidine Derivative | Barley Powdery Mildew | High |

| Trifluoromethyl Pyrimidine Derivative | Wheat Brown Rust | Very High |

Case Studies

- Anticancer Study : A recent investigation into a series of non-fused pyridazine derivatives found that compounds with trifluoromethyl substitutions displayed enhanced activity against breast cancer cell lines. The study utilized SRB assays to quantify cell viability post-treatment, revealing that certain derivatives could induce apoptosis effectively .

- Fungicide Development : Research into the fungicidal properties of 3-(trifluoromethyl)pyrazine-2-carboxamide highlighted its potential as a novel SDHI fungicide. This compound demonstrated superior efficacy against a range of plant diseases compared to chloro-substituted analogs, indicating the importance of the trifluoromethyl group in enhancing biological activity .

属性

IUPAC Name |

3-(trifluoromethyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-5(7,8)4-2-1-3-9-10-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQHIHPZHJQYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132537-43-0 | |

| Record name | 132537-43-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。